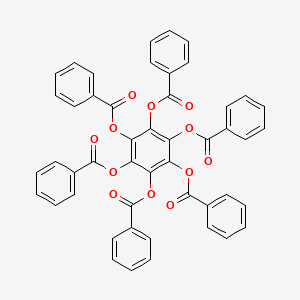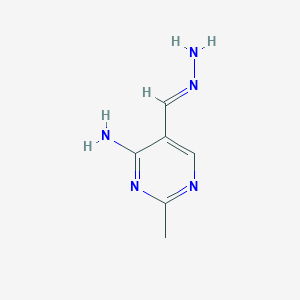![molecular formula C10H13NS B13098361 7-Methyl-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine](/img/structure/B13098361.png)
7-Methyl-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methyl-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine: is a heterocyclic compound that belongs to the class of benzothiazepines This compound features a seven-membered ring containing both nitrogen and sulfur atoms, making it a valuable scaffold in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophenol with a suitable ketone or aldehyde under acidic conditions to form the thiazepine ring. The reaction conditions often include the use of a strong acid catalyst such as hydrochloric acid or sulfuric acid, and the reaction is carried out at elevated temperatures to facilitate ring closure .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and purification methods are tailored to meet industrial standards and regulatory requirements.
Análisis De Reacciones Químicas
Types of Reactions: 7-Methyl-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiazepine ring to its corresponding dihydro or tetrahydro derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring, using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In organic chemistry, 7-Methyl-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine serves as a versatile building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. Researchers have explored its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and therapeutic potential .
Medicine: In medicinal chemistry, this compound derivatives have been investigated for their potential as therapeutic agents. These derivatives have shown promise in the treatment of cardiovascular diseases, neurological disorders, and cancer .
Industry: The compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in the production of polymers, dyes, and other industrial products .
Mecanismo De Acción
The mechanism of action of 7-Methyl-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine involves its interaction with specific molecular targets. For example, it has been shown to bind to ryanodine receptors (RyR) and enhance the binding affinity of calstabin-1. This interaction helps prevent the depletion of calstabin-1 from the RyR complex, thereby reducing muscle fatigue and damage . Additionally, the compound may modulate other signaling pathways and enzymes, contributing to its diverse biological activities .
Comparación Con Compuestos Similares
- 7-Methoxy-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine
- 2,3,4,5-Tetrahydro-7-methoxy-4-methyl-1,4-benzothiazepine
Comparison: Compared to similar compounds, 7-Methyl-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine exhibits unique properties due to the presence of the methyl group at the 7-position. This structural variation can influence its chemical reactivity, biological activity, and pharmacokinetic properties. For instance, the methyl group may enhance the compound’s lipophilicity, affecting its ability to cross biological membranes and interact with target proteins .
Propiedades
Fórmula molecular |
C10H13NS |
|---|---|
Peso molecular |
179.28 g/mol |
Nombre IUPAC |
7-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine |
InChI |
InChI=1S/C10H13NS/c1-8-2-3-10-9(6-8)7-11-4-5-12-10/h2-3,6,11H,4-5,7H2,1H3 |
Clave InChI |
JLAJCARCOPDOJE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)SCCNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


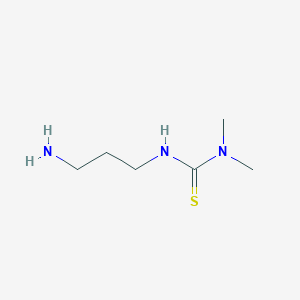
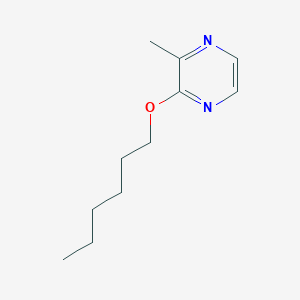
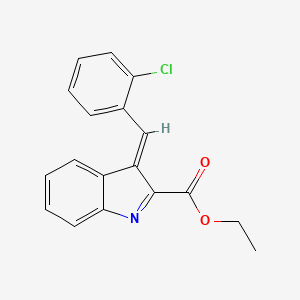
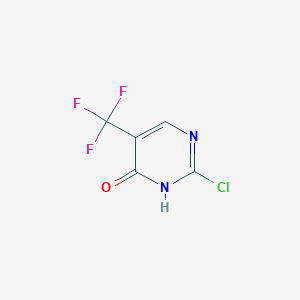

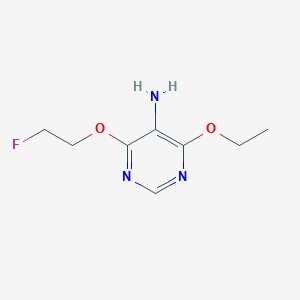
![[(6-Amino-3-ethyl-2,4-dioxo-1-propyl-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]acetic acid](/img/structure/B13098299.png)
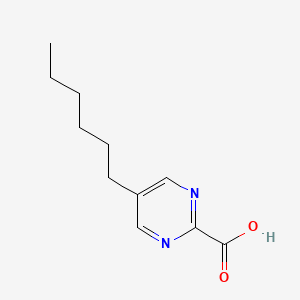
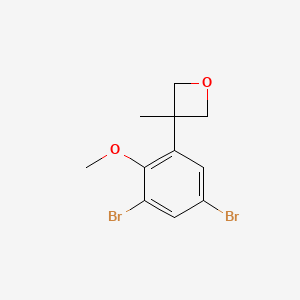
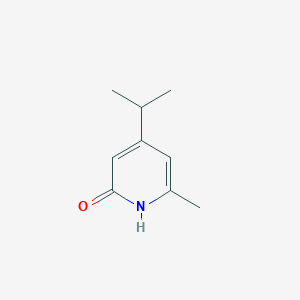
![Bicyclo[2.2.1]hept-5-en-2-ylmethy-(tetrahydrofuran-2-ylmethyl)amine](/img/structure/B13098338.png)
